Diodone

Übersicht

Beschreibung

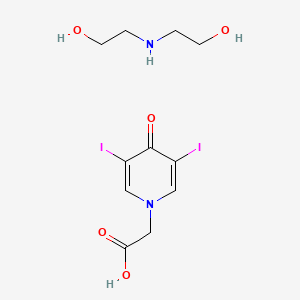

- Its structural formula consists of a pyridone ring with two iodine atoms attached at positions 3 and 5, along with an acetic acid group.

- Iodopyracet is available in various formulations, including injection solutions and concentrated solutions.

Vorbereitungsmethoden

- Iodopyracet kann durch spezifische Routen synthetisiert werden:

- Die ursprüngliche Synthese wurde 1931 von I.G. Farbenind AG berichtet.

- Die Verbindung kann durch Reaktion von Diethanolamin mit 3,5-Diiod-4-pyridon-N-essigsäure hergestellt werden.

- Industrielle Produktionsverfahren können Modifikationen dieser Syntheserouten beinhalten.

Analyse Chemischer Reaktionen

- Iodopyracet unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen sind möglich.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen.

- Häufige Reagenzien sind Säuren, Basen und Oxidationsmittel.

- Die gebildeten Hauptprodukte hängen von den Reaktionsbedingungen und den Substituenten ab.

Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

Gastrointestinal Imaging:

Diodone is extensively utilized in radiological examinations of the gastrointestinal tract. Its water-soluble properties make it suitable for procedures such as:

- Contrast Enemas: this compound is used in single contrast enemas to diagnose conditions like mechanical obstruction and pseudo-obstruction of the bowel. A study involving 117 patients demonstrated that this compound enemas confirmed mechanical obstruction in 52 cases and helped identify the obstruction's location in 11 instances . This application is crucial for preventing unnecessary surgeries by accurately diagnosing pseudo-obstruction.

- Barium Studies: In upper gastrointestinal studies, this compound serves as an alternative to traditional barium contrast agents, providing clear imaging of the esophagus, stomach, and duodenum. Its rapid absorption and excretion allow for quicker imaging results.

Vascular Imaging:

this compound's efficacy extends to vascular imaging, where it is employed for:

- Angiography: this compound is used as a contrast agent in angiographic studies to visualize blood vessels. It enhances the visibility of vascular structures during imaging, aiding in the diagnosis of vascular diseases.

- Intravenous Urography: In urological examinations, this compound assists in visualizing the urinary tract by providing clear images of the kidneys, ureters, and bladder.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

-

Case Study 1: Acute Large Bowel Obstruction

A prospective study assessed the value of this compound in diagnosing acute large bowel obstruction. The results indicated that this compound enemas confirmed mechanical obstruction diagnoses and identified cases previously misdiagnosed as pseudo-obstruction . This highlights this compound's role in improving diagnostic accuracy. -

Case Study 2: Vascular Imaging

In a series of angiographic procedures using this compound, clinicians reported enhanced visualization of vascular structures compared to traditional contrast agents. This led to more accurate assessments of vascular conditions and improved patient outcomes.

Comparative Data Table

The following table summarizes key findings from studies utilizing this compound across different applications:

Wirkmechanismus

- Iodopyracet’s radiopacity arises from its high iodine content.

- It absorbs X-rays, enhancing contrast in images.

- The compound accumulates in specific tissues, aiding visualization.

Vergleich Mit ähnlichen Verbindungen

- Iodopyracet ist aufgrund seiner spezifischen Iodanordnung einzigartig.

- Zu ähnlichen Verbindungen gehören andere jodierte röntgendichte Mittel wie Iohexol und Iopamidol.

Biologische Aktivität

Diodone, also known as Diodrast, is a radiopaque contrast agent primarily used in medical imaging. This compound has garnered attention due to its biological activity and interactions within various physiological systems. Below is a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

This compound is an iodine-containing compound that acts as a Bronsted acid, capable of donating protons in biological systems. Its structure allows for effective imaging due to its high atomic number, which enhances X-ray contrast. The primary mechanism of action involves its interaction with biological tissues, where it alters the refractive index and absorbs X-rays.

Biological Activity

-

Renal Clearance Studies

- Research indicates that this compound's clearance from the body is significantly influenced by hormonal factors. A study comparing the effects of arginine-vasopressin and lysine-vasopressin on this compound clearance revealed that arginine-vasopressin effectively inhibited the expected action of oxytocin on this compound clearance, suggesting a complex interaction between these hormones and this compound metabolism .

-

Toxicity and Sensitivity

- Clinical assessments have shown that this compound generally has a favorable safety profile. In one study involving patients with prior excretion pyelograms, no serious sensitivity reactions were reported, although one case of renal shutdown was noted . This highlights the need for careful monitoring in susceptible populations.

- Pharmacokinetics

Case Study 1: Renal Function Assessment

A clinical trial assessed the impact of this compound on renal function in patients undergoing imaging procedures. Results indicated that while most patients tolerated the compound well, those with pre-existing renal conditions required closer observation due to potential risks associated with iodinated contrast agents.

Case Study 2: Hormonal Influence

In another study focusing on hormonal interactions, it was found that administering vasopressin alongside this compound altered its clearance rates significantly. This suggests that hormonal levels can modulate the biological activity of this compound, impacting its effectiveness as a contrast agent .

Table 1: Biological Activity Summary of this compound

Table 2: Hormonal Effects on this compound Clearance

| Hormone | Dose (mU) | Effect on this compound Clearance |

|---|---|---|

| Arginine-vasopressin | 2 | Complete inhibition |

| Lysine-vasopressin | 7 | Slight effect |

| Lysine-vasopressin | 10.5 | Prevented oxytocin action |

Eigenschaften

IUPAC Name |

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERHJVNYJKZHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16I2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023154 | |

| Record name | Iodopyracet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-37-8 | |

| Record name | Diodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodopyracet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOPYRACET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTK4026YJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.